N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide
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Overview
Description
N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide is a complex organic compound with a unique structure that includes a cyclohexyl group, an imidazolidinone ring, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of glycine derivatives with isocyanates under controlled conditions. The cyclohexyl group is introduced through a nucleophilic substitution reaction, while the 4-methylphenyl group is added via a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. The process typically includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl or 4-methylphenyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycylbutanamide: Similar structure but with different functional groups.
N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: Shares the cyclohexyl group but has a different core structure.
Uniqueness
N-cyclohexyl-N~2~-[(2,5-dioxoimidazolidin-4-yl)acetyl]-N~2~-(4-methylphenyl)isovalinamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H32N4O4 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(N-[2-(2,5-dioxoimidazolidin-4-yl)acetyl]-4-methylanilino)-2-methylbutanamide |
InChI |
InChI=1S/C23H32N4O4/c1-4-23(3,21(30)24-16-8-6-5-7-9-16)27(17-12-10-15(2)11-13-17)19(28)14-18-20(29)26-22(31)25-18/h10-13,16,18H,4-9,14H2,1-3H3,(H,24,30)(H2,25,26,29,31) |
InChI Key |
YDFBUWZDJQSEFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(C2=CC=C(C=C2)C)C(=O)CC3C(=O)NC(=O)N3 |
Origin of Product |
United States |
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